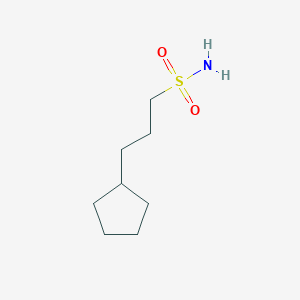
3-Cyclopentylpropane-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopentylpropane-1-sulfonamide is a chemical compound with the molecular formula C8H17NO2S . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of 3-Cyclopentylpropane-1-sulfonamide consists of a cyclopentyl group attached to a propane chain, which is further connected to a sulfonamide group . The molecular weight of this compound is 191.29.Wissenschaftliche Forschungsanwendungen
Enantioselective Modification via Carbene Organic Catalysis
- Application : This method allows for selective modification of sulfonamide-containing drug molecules, forming corresponding phthalidyl derivatives as potential prodrugs .
Building Blocks for Medicinal Chemistry
- Application : The sulfonamide functional group serves as a major building block for many therapeutic molecules and natural products .
Precursors for Polymers
- Application : Researchers use sulfonimidates to access alternative sulfur (VI) compounds, including sulfoximine and sulfonimidamide drug candidates .
Alkyl Transfer Reagents
- Application : They can transfer alkyl groups to acids, alcohols, and phenols, providing a versatile tool in synthetic chemistry .
Chiral Templates in Asymmetric Syntheses
- Application : Researchers employ sulfonimidates in asymmetric syntheses, allowing modification at up to three points of diversity (O–R₁ bond, S–C bond, and nitrogen R₃ substituent) .
Cyclic Sulfonimidates in Drug Design
Wirkmechanismus
Target of Action
3-Cyclopentylpropane-1-sulfonamide, like other sulfonamides, primarily targets enzymes involved in the synthesis of folic acid, such as dihydropteroate synthetase . Folic acid is crucial for the synthesis of nucleic acids and proteins, playing a vital role in cell growth and division .
Mode of Action
Sulfonamides, including 3-Cyclopentylpropane-1-sulfonamide, act as competitive inhibitors of dihydropteroate synthetase . They mimic the natural substrate, p-aminobenzoic acid (PABA), and bind to the enzyme’s active site, preventing PABA from binding and thus inhibiting the synthesis of folic acid . This results in a decrease in nucleic acid synthesis, which inhibits cell growth and division .
Biochemical Pathways
The primary biochemical pathway affected by 3-Cyclopentylpropane-1-sulfonamide is the folic acid synthesis pathway . By inhibiting dihydropteroate synthetase, sulfonamides prevent the conversion of PABA to dihydropteroate, a precursor of folic acid . This disruption affects downstream processes that rely on folic acid, such as the synthesis of nucleic acids and proteins .
Pharmacokinetics
They are usually well absorbed from the gastrointestinal tract, widely distributed throughout body tissues, metabolized in the liver, and excreted in the urine . These properties can impact the bioavailability of the drug, influencing its therapeutic effectiveness .
Result of Action
The primary result of 3-Cyclopentylpropane-1-sulfonamide’s action is the inhibition of bacterial growth and division due to the disruption of folic acid synthesis . This leads to a decrease in the production of proteins and nucleic acids, essential components for cell growth and replication . Therefore, the drug exhibits bacteriostatic activity, controlling the spread of bacterial infections .
Action Environment
The action of 3-Cyclopentylpropane-1-sulfonamide can be influenced by various environmental factors. For instance, the presence of PABA in the environment can reduce the drug’s effectiveness due to competitive inhibition . Additionally, the drug’s stability and efficacy can be affected by factors such as pH, temperature, and the presence of other substances . Furthermore, the interaction of sulfonamides with gut microbiota can contribute to the drug’s overall effect .
Eigenschaften
IUPAC Name |
3-cyclopentylpropane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2S/c9-12(10,11)7-3-6-8-4-1-2-5-8/h8H,1-7H2,(H2,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIINLTHAAGFVDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCCS(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

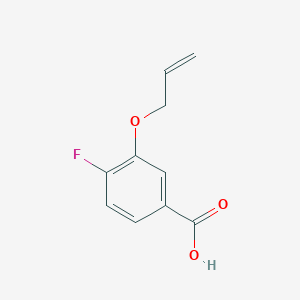
![3-Methoxy-N-methyl-N-[[1-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2421913.png)
![2-[5-(2-phenylethyl)-1H-1,2,3,4-tetrazol-1-yl]acetic acid](/img/structure/B2421915.png)
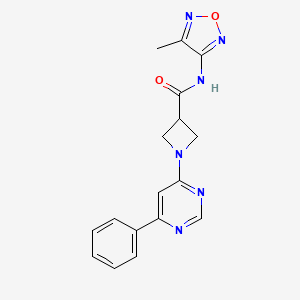

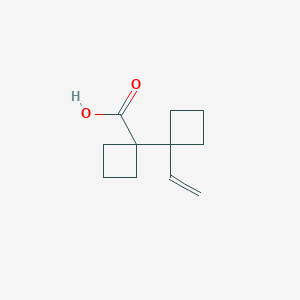
![4-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)aniline](/img/structure/B2421920.png)
![5-Fluoro-4-phenyl-6-[4-(pyridin-2-ylmethyl)piperazin-1-yl]pyrimidine](/img/structure/B2421922.png)

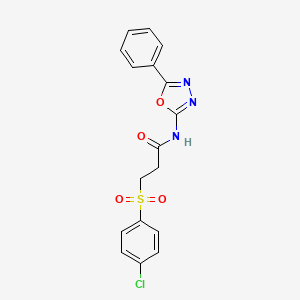
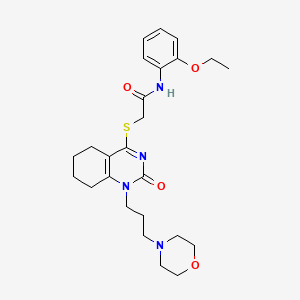
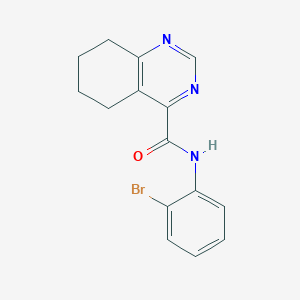
![N-[(2-Pyrrolidin-1-ylsulfonylphenyl)methyl]prop-2-enamide](/img/structure/B2421929.png)
![[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methanamine hydrochloride](/img/structure/B2421930.png)